

Application Notes and Protocols: Preparing SB-216641A Stock Solution in DMSO

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Compound of Interest

Compound Name: SB-216641A

Cat. No.: B1229785

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Audience: Researchers, scientists, and drug development professionals.

Introduction

SB-216641 is a potent and selective antagonist of the serotonin 5-HT_{1B} receptor.^[1] It demonstrates approximately 25-fold higher selectivity for the human 5-HT_{1B} receptor over the 5-HT_{1D} receptor.^{[2][3]} Due to its high affinity and selectivity, SB-216641 is a critical tool in pharmacological research to investigate the physiological and pathological roles of the 5-HT_{1B} receptor, particularly in neuroscience and cardiovascular studies.^[3] Proper preparation of stock solutions is the first and a critical step for ensuring accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for SB-216641 due to its excellent solubilizing properties.^{[4][5]} This document provides a detailed protocol for the preparation, storage, and handling of **SB-216641A** (the hydrochloride salt of SB-216641) stock solutions in DMSO.

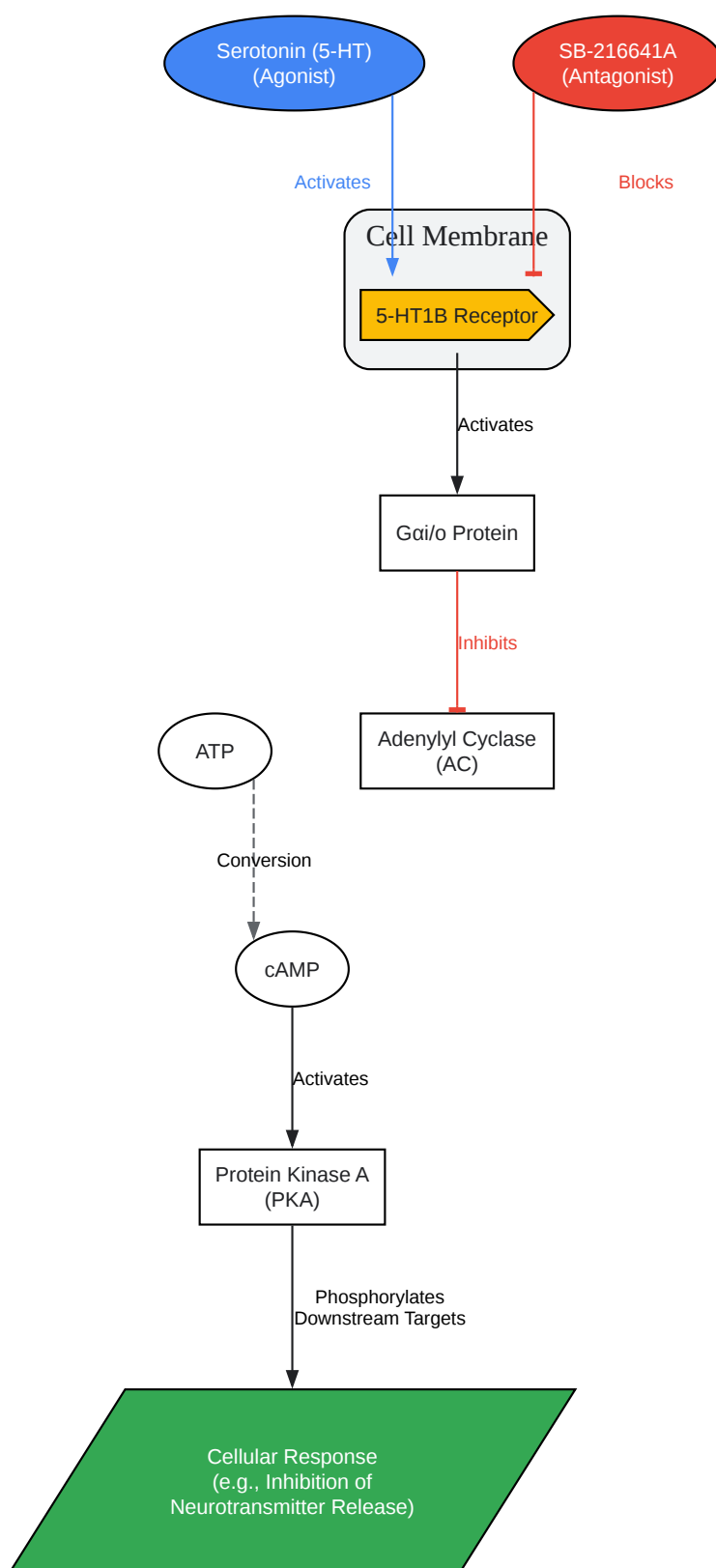
Physicochemical Properties of SB-216641A

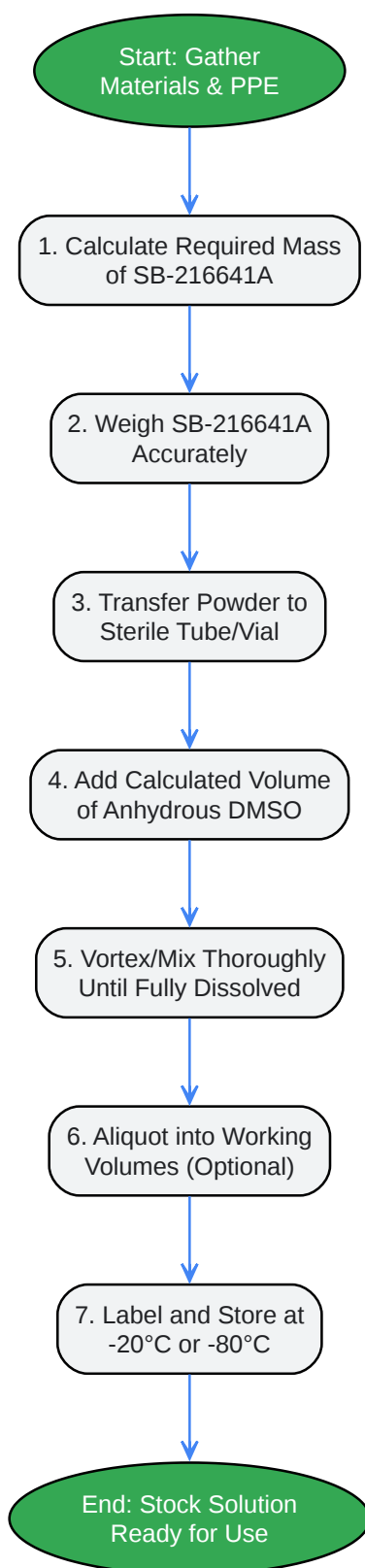
A summary of the key physicochemical properties of **SB-216641A** (hydrochloride) is presented below. This data is essential for accurate calculations and proper handling of the compound.

Property	Value	Source(s)
Synonyms	SB-216641 hydrochloride, SB 216641A	[2][6]
Molecular Formula	C ₂₈ H ₃₀ N ₄ O ₄ · HCl	[5][6]
Molecular Weight	523.02 g/mol	[2][6]
Appearance	White to off-white solid	[6]
Solubility	Soluble in DMSO	[4][5]

Signaling Pathway of the 5-HT_{1B} Receptor

SB-216641 acts as an antagonist at the 5-HT_{1B} receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gα_{i/o} protein.[6] Upon activation by an agonist like serotonin (5-HT), the Gα_{i/o} protein inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. [6] SB-216641 blocks this cascade by preventing agonist binding. The receptor's activation can also influence other pathways, such as the ERK1/2 signaling cascade.[5][7]





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